1,5-Dimethyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1,5-Dimethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C4H8N4. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:
Step 1: Dissolve 3-amino-1,2,4-triazole in a suitable solvent such as ethanol or methanol.
Step 2: Add a base such as sodium hydroxide or potassium carbonate to the solution.
Step 3: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture while maintaining the temperature between 0-5°C.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl groups at positions 1 and 5.
3-Amino-1,2,4-triazole: A compound with an amino group at position 3, similar to this compound, but without the methyl groups.
1,5-Dimethyl-1H-1,2,3-triazole: A structural isomer with the triazole ring in a different arrangement.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,5-dimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOZPYYXZYMRIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308671 |
Source
|
Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34776-19-7 |
Source
|
Record name | 34776-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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